molecular formula C6H10O2S B8733473 Cyclopentanecarboxylic acid, 1-mercapto- CAS No. 59679-20-8

Cyclopentanecarboxylic acid, 1-mercapto-

Cat. No.: B8733473
CAS No.: 59679-20-8
M. Wt: 146.21 g/mol
InChI Key: RKJOOIOSIFQDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanecarboxylic acid, 1-mercapto- is an organic compound characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanecarboxylic acid, 1-mercapto- can be synthesized through several methods. One common approach involves the halogenation of cyclohexanone at the beta position, followed by a rearrangement reaction under alkaline conditions to generate cyclopentanecarboxylic acid ester or its alkali metal salt. The final step involves acidolysis to obtain the desired compound .

Industrial Production Methods: The industrial production of Cyclopentanecarboxylic acid, 1-mercapto- typically involves the use of readily available raw materials and simple reaction conditions. The process is designed to be cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyclopentanecarboxylic acid, 1-mercapto- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Thioethers or other substituted products.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-mercapto- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 1-mercapto- involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: Cyclopentanecarboxylic acid, 1-mercapto- is unique due to the presence of both a mercapto group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

59679-20-8

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

1-sulfanylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H10O2S/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H,7,8)

InChI Key

RKJOOIOSIFQDFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)S

Origin of Product

United States

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